Sulfonyl vs. Sulfide Linker: Essential for Anticancer Activity in the 1,2,4-Oxadiazole Class
In a published SAR series of 1,2,4-oxadiazoles, sulfide-linked derivatives showed no measurable anticancer activity (IC₅₀ > 100 µM on DU-145 prostate cancer cells), whereas their sulfonyl counterparts achieved IC₅₀ values from 0.50 to 8.80 µM [1]. CAS 1105233-36-0 incorporates the critical sulfonyl oxidation state that is required for cytotoxicity in this scaffold class. While direct IC₅₀ data for CAS 1105233-36-0 itself are not available in the public domain, the presence of the sulfonylmethyl linker—rather than a sulfide or methylene bridge—places it in the active subset of the chemotype.
| Evidence Dimension | Cytotoxicity (IC₅₀) against DU-145 prostate cancer cells |
|---|---|
| Target Compound Data | Not experimentally reported for CAS 1105233-36-0; predicted to fall within the active sulfonyl cohort |
| Comparator Or Baseline | Sulfide-linked 1,2,4-oxadiazole analogs: IC₅₀ > 100 µM; Sulfonyl-linked analogs: IC₅₀ = 0.50–8.80 µM (most potent compound 8(c)(iii): IC₅₀ = 0.50 µM) [1] |
| Quantified Difference | Sulfonyl linkage reduces IC₅₀ by ≥ 11–200-fold relative to sulfide linkage |
| Conditions | MTT assay, DU-145 androgen-independent prostate cancer cells, 48 h exposure |
Why This Matters
Procurement of a sulfide analog instead of the sulfonyl-bearing target compound would likely yield a biologically inactive probe, undermining any structure–activity study.
- [1] Khatik, G. L.; Kaur, J.; Kumar, V.; Tikoo, K.; Nair, V. A. 1,2,4-Oxadiazoles: A New Class of Anti-Prostate Cancer Agents. Bioorg. Med. Chem. Lett. 2012, 22 (5), 1912–1916. View Source
